
Solubility characteristics of (R)-Repaglinide
Ethyl Ester

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: (R)-Repaglinide Ethyl Ester

CAS No.: 147770-08-9

Cat. No.: B121641

Get Quote

An In-Depth Technical Guide to the Solubility Characteristics of (R)-Repaglinide Ethyl Ester

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary
(R)-Repaglinide Ethyl Ester is primarily recognized as an impurity of the anti-diabetic drug

Repaglinide.[1][2][3] As with any active pharmaceutical ingredient (API) or its related

substances, a thorough understanding of its physicochemical properties, particularly solubility,

is paramount for controlling its presence in the final drug product and for any potential

development as a separate chemical entity. This guide provides a comprehensive framework

for characterizing the solubility of (R)-Repaglinide Ethyl Ester. While direct, publicly available

solubility data for this specific ester is scarce, we will leverage the extensive knowledge of the

parent compound, Repaglinide, a Biopharmaceutics Classification System (BCS) Class II drug

known for its low solubility, to establish a robust, scientifically-grounded methodology for its

investigation.[4][5] This document outlines the core principles of solubility analysis, detailed

experimental protocols, and data interpretation strategies, adhering to international regulatory

standards.
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Introduction to (R)-Repaglinide Ethyl Ester and the
Imperative of Solubility Profiling
(R)-Repaglinide Ethyl Ester, chemically named 2-Ethoxy-4-[2-[[(1R)-3-methyl-1-[2-(piperidin-

1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid ethyl ester, is the R-isomer of the ethyl ester

derivative of Repaglinide.[6][7] Repaglinide is a potent, short-acting insulin secretagogue used

in the management of type 2 diabetes.[8][9] As a BCS Class II compound, Repaglinide's

therapeutic efficacy is intrinsically linked to and often limited by its poor aqueous solubility.[4]

Consequently, its impurities and derivatives, including the (R)-ethyl ester, are presumed to

exhibit similar solubility challenges.

A comprehensive solubility profile is a cornerstone of drug development and impurity

characterization for several critical reasons:

Bioavailability Prediction: For a potential therapeutic agent, solubility is a key determinant of

its absorption and bioavailability.[10]

Formulation Development: Understanding solubility in various solvent systems is essential

for designing appropriate dosage forms.[10][11]

Impurity Control: In the context of being an impurity, its solubility characteristics influence its

crystallization and partitioning behavior during the manufacturing and purification of the API,

as well as its dissolution profile in the final drug product.

Regulatory Compliance: Regulatory bodies like the International Council for Harmonisation

(ICH) mandate a thorough understanding of the physicochemical properties of APIs and their

impurities.[12][13][14][15]

This guide, therefore, serves as a proactive roadmap for any research endeavor focused on

(R)-Repaglinide Ethyl Ester, ensuring a rigorous and compliant approach to its solubility

characterization.

Physicochemical Properties: An Inferential Analysis
Direct experimental data for the physicochemical properties of (R)-Repaglinide Ethyl Ester is
not widely published. However, we can infer a likely profile based on its structure and the
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known properties of Repaglinide.

Property
Repaglinide
(Parent Drug)

(R)-Repaglinide
Ethyl Ester
(Inferred)

Rationale for
Inference

Molecular Formula C27H36N2O4[16] C29H40N2O4[2][6]
Esterification adds a

C2H4 group.

Molecular Weight 452.6 g/mol [16] 480.65 g/mol [2]

Increased due to the

addition of the ethyl

group.

pKa

Weakly acidic (pKa =

4.16) and weakly

basic (pKa = 6.01)[4]

Likely only a weakly

basic pKa. A predicted

pKa is around 14.79.

[17]

The carboxylic acid

group of Repaglinide

is esterified, removing

the acidic pKa. The

basic nitrogen on the

piperidine ring

remains. The

predicted high pKa

suggests it is a very

weak acid.

LogP 3.97[4] Expected to be > 4.0

The addition of the

ethyl ester group

increases the

lipophilicity of the

molecule.

BCS Class

Class II (Low

Solubility, High

Permeability)[4]

Likely Class II or IV

Increased lipophilicity

suggests permeability

will remain high (Class

II), but a significant

decrease in solubility

could shift it to Class

IV (Low Solubility, Low

Permeability).
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This inferred profile underscores the high probability of (R)-Repaglinide Ethyl Ester being a

poorly soluble compound, necessitating the detailed experimental validation outlined below.

Core Methodologies for Solubility Determination
The solubility of a compound can be assessed from two perspectives: thermodynamic and

kinetic.

Thermodynamic (Equilibrium) Solubility: This is the maximum concentration of a substance

that can dissolve in a solvent at equilibrium under specific conditions of temperature and

pressure. The "shake-flask" method is the gold standard for this determination.[18][19]

Kinetic Solubility: This measures the concentration of a compound upon its precipitation from

a stock solution (typically in DMSO) diluted into an aqueous buffer. It is a high-throughput

method often used in early drug discovery to identify compounds with potential solubility

liabilities.[20]

For a comprehensive characterization, both types of solubility should be determined.

Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to provide a robust and compliant characterization of the

solubility of (R)-Repaglinide Ethyl Ester.

Analytical Method Development
Prior to initiating solubility studies, a validated, stability-indicating analytical method for the

quantification of (R)-Repaglinide Ethyl Ester is required. A Reverse-Phase High-Performance

Liquid Chromatography (RP-HPLC) method with UV detection is recommended, drawing from

established methods for Repaglinide.[21][22]

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 4.0) is a suitable

starting point.[22]

Detection: UV detection at a wavelength of maximum absorbance (e.g., around 244 nm or

282 nm, which are lambda max values for Repaglinide).[21][23]
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Validation: The method must be validated according to ICH Q2(R1) guidelines for linearity,

accuracy, precision, specificity, and limits of detection (LOD) and quantification (LOQ).

Protocol for Equilibrium Solubility (Shake-Flask Method)
This protocol is based on the WHO and ICH guidelines for BCS-based biowaivers.[12][13][14]

[19]

Objective: To determine the thermodynamic solubility of (R)-Repaglinide Ethyl Ester in
various aqueous media.

Materials:

(R)-Repaglinide Ethyl Ester (of known purity)

Calibrated analytical balance

Vials with screw caps

Mechanical shaker/agitator with temperature control

Centrifuge

Validated HPLC-UV method

pH meter

Aqueous buffers:

0.1 N HCl (pH ~1.2)

Acetate buffer (pH 4.5)

Phosphate buffer (pH 6.8)

Procedure:

Preparation: Add an excess amount of (R)-Repaglinide Ethyl Ester to vials containing a

known volume of each buffer. The amount should be sufficient to ensure a saturated solution

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8001157/
https://database.ich.org/sites/default/files/M9_Guideline_Step4_2019_1116.pdf
https://www.ema.europa.eu/en/documents/scientific-guideline/ich-m9-biopharmaceutics-classification-system-based-biowaivers-step-5_en.pdf
https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/regulatory-standards/trs1019-annex4-classification-system-based-classification-of-active-pharmaceutical-ingredients-for-biowaiver.pdf
https://www.benchchem.com/product/b121641/docs?utm_src=pdf-body#solubility-characteristics-of-r-repaglinide-ethyl-ester
https://www.benchchem.com/product/b121641/docs?utm_src=pdf-body#solubility-characteristics-of-r-repaglinide-ethyl-ester
https://www.benchchem.com/product/b121641/docs?utm_src=pdf-body#solubility-characteristics-of-r-repaglinide-ethyl-ester
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121641?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


with undissolved solids remaining at the end of the experiment.

Equilibration: Place the vials in a mechanical shaker set at a constant temperature (typically

37 ± 1 °C for biopharmaceutical relevance) and agitate.[12][14]

Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an

aliquot of the suspension.[19]

Sample Preparation: Immediately filter the aliquot through a suitable syringe filter (e.g., 0.45

µm PTFE) or centrifuge at high speed to separate the undissolved solid.

Analysis: Dilute the clear supernatant with the mobile phase and analyze using the validated

HPLC-UV method to determine the concentration of the dissolved compound.

Equilibrium Confirmation: Equilibrium is reached when consecutive measurements show no

significant change in concentration (e.g., <10% difference).[19]

Final pH Measurement: Measure and record the pH of the saturated solution at the end of

the experiment.[13][14]
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Preparation

Equilibration

Sampling & Analysis

Conclusion

Weigh excess (R)-Repaglinide Ethyl Ester

Add to vials with aqueous buffers (pH 1.2, 4.5, 6.8)

Agitate at 37°C in a mechanical shaker

Withdraw aliquots at various time points (2-72h)

Filter or Centrifuge to remove solids

Analyze supernatant by validated HPLC-UV

Confirm equilibrium is reached

Measure final pH

Click to download full resolution via product page
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Protocol for Kinetic Solubility
Objective: To provide a high-throughput assessment of the aqueous solubility of (R)-
Repaglinide Ethyl Ester upon precipitation from a DMSO stock.

Materials:

(R)-Repaglinide Ethyl Ester

Dimethyl sulfoxide (DMSO)

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Microplate reader with nephelometry or UV-Vis capabilities

96-well microplates

Procedure:

Stock Solution: Prepare a high-concentration stock solution of (R)-Repaglinide Ethyl Ester
in DMSO (e.g., 10 mM).

Serial Dilution: If necessary, perform serial dilutions of the stock solution in DMSO.

Dispensing: Add a small volume of the DMSO stock solution (e.g., 1-2 µL) to the wells of a

96-well plate containing the aqueous buffer (e.g., 100-200 µL).

Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature

(e.g., room temperature or 37°C).

Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at

a specific wavelength to detect precipitation.[20]

Data Analysis: The kinetic solubility is the highest concentration at which no significant

precipitation is observed.
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Prepare 10 mM stock solution in DMSO

Serially dilute in DMSO (optional)

Add stock to aqueous buffer in 96-well plate

Incubate for 1-2 hours

Measure turbidity via nephelometry

Determine highest non-precipitated concentration

Click to download full resolution via product page

Solubility in Organic Solvents and Co-Solvent Systems
Objective: To assess the solubility in pharmaceutically relevant organic and co-solvent systems

for formulation development.

Procedure:

This study follows the same principle as the equilibrium solubility determination but utilizes

different solvent systems.

Solvent Selection: Choose a range of solvents relevant to potential formulations (e.g.,

Ethanol, Propylene Glycol, PEG 400, Methanol, DMSO).[6][24]
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Equilibration: Follow the shake-flask method as described in section 4.2.

Analysis: Quantify the dissolved concentration using the validated HPLC-UV method.

Data Presentation and Interpretation
All quantitative solubility data should be presented in clear, tabular formats.

Table 1: Equilibrium Solubility of (R)-Repaglinide Ethyl Ester at 37°C

Medium pH (initial) pH (final)
Solubility
(µg/mL) ±
SD

Solubility
(mg/mL) ±
SD

Molar
Solubility
(mol/L) ±
SD

0.1 N HCl 1.2

Acetate

Buffer
4.5

Phosphate

Buffer
6.8

Table 2: Solubility in Organic Solvents at 25°C

Solvent Solubility (mg/mL) ± SD

Methanol

Ethanol

Propylene Glycol

PEG 400

DMSO

Interpretation:
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pH-Solubility Profile: Plot the equilibrium solubility (on a log scale) against the final pH. For a

compound with a basic functional group, solubility is expected to be higher at lower pH

values.

BCS Classification: The lowest measured aqueous solubility between pH 1.2 and 6.8 will be

used to classify the drug substance according to BCS guidelines.[13][14]

Formulation Strategy: The data from organic and co-solvent systems will guide the selection

of excipients for liquid or semi-solid formulations. High solubility in solvents like propylene

glycol or PEGs may indicate suitability for soft gel capsule formulations.[11]

Conclusion
While (R)-Repaglinide Ethyl Ester is currently cataloged primarily as a pharmaceutical

impurity, a comprehensive understanding of its solubility is crucial for both quality control and

the assessment of any future therapeutic potential. The methodologies detailed in this guide

provide a scientifically rigorous and regulatory-compliant framework for this characterization. By

leveraging the knowledge of the parent drug, Repaglinide, and adhering to established

protocols such as the shake-flask method, researchers can generate the high-quality data

necessary to inform formulation strategies, ensure product quality, and meet global regulatory

expectations. This systematic approach transforms the challenge of limited existing data into a

clear path for scientific investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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